N-(furan-2-ylmethyl)thiophene-2-sulfonamide
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Overview
Description
N-(furan-2-ylmethyl)thiophene-2-sulfonamide is a heterocyclic compound that combines the structural features of both furan and thiophene rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form thiophene-2-sulfonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Thiophene-2-sulfonic acid derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)thiophene-2-sulfonamide has been explored in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in the process. In anti-inflammatory and anticancer applications, it may interfere with signaling pathways and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the furan ring but shares the sulfonamide group.
Furan-2-sulfonamide: Lacks the thiophene ring but shares the sulfonamide group.
N-(furan-2-ylmethyl)benzene-sulfonamide: Similar structure but with a benzene ring instead of thiophene.
Uniqueness
N-(furan-2-ylmethyl)thiophene-2-sulfonamide is unique due to the combination of both furan and thiophene rings, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to its simpler counterparts.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c11-15(12,9-4-2-6-14-9)10-7-8-3-1-5-13-8/h1-6,10H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUQCITBSFHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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